molecular formula C7H10O3 B15305008 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI)

2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI)

Cat. No.: B15305008
M. Wt: 142.15 g/mol
InChI Key: IOHGNCOSSXECQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is a substituted furanone derivative characterized by an ethyl group at the C3 position and a hydroxymethyl group at the C4 position. The 2(5H)-furanone core is a five-membered lactone ring with a conjugated double bond system, which confers reactivity and biological relevance. For instance, 2(5H)-furanone derivatives are known for their antitumor, antimicrobial, and anti-inflammatory activities , and substitutions at C3 and C4 significantly modulate their physicochemical and biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-ethyl-3-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h8H,2-4H2,1H3

InChI Key

IOHGNCOSSXECQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions to form the furanone ring. The hydroxymethyl group can be introduced through subsequent reactions involving hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction temperatures are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 3-ethyl-4-(carboxymethyl)-2(5H)-furanone.

    Reduction: Formation of 3-ethyl-4-(hydroxymethyl)-dihydrofuranone.

    Substitution: Formation of various substituted furanones depending on the substituent introduced.

Scientific Research Applications

2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with furanone moieties.

    Industry: Utilized in the production of flavor and fragrance compounds due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the furanone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) and related derivatives:

Table 1: Structural and Functional Comparison of 2(5H)-Furanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activities References
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl) 3-Ethyl, 4-hydroxymethyl C₇H₁₀O₃ 158.15 g/mol Inferred: Antimicrobial potential Target
3-Chloro-4-hydroxy-2(5H)-furanone 3-Cl, 4-OH C₄H₃ClO₃ 134.52 g/mol Antimicrobial, biofilm inhibition
4-Hydroxy-3-methyl-2(5H)-furanone 3-CH₃, 4-OH C₅H₆O₃ 114.10 g/mol Flavoring agent, metabolic intermediate
F105 (Menthol-sulfone derivative) Sulfone, menthol moiety Not provided Not provided Synergistic antifungal/antibacterial
5-(Hydroxymethyl)-4-methoxy-3,5-dimethyl 3,5-diCH₃, 4-OCH₃, 5-CH₂OH C₈H₁₂O₄ 172.18 g/mol Structural complexity for drug design

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

  • The 3-ethyl-4-hydroxymethyl substitution in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., 3-CH₃ or 3-Cl). This could improve membrane permeability, a critical factor in antimicrobial activity .
  • Chlorinated derivatives (e.g., 3-chloro-4-hydroxy) exhibit strong antimicrobial effects due to the electron-withdrawing Cl group, which increases electrophilicity and reactivity toward biological nucleophiles . In contrast, the ethyl group in the target compound may stabilize the lactone ring while maintaining moderate reactivity.

Synergistic Activity in Sulfone Derivatives: Compounds like F105 (a sulfone-containing derivative) demonstrate synergistic effects with conventional antimicrobials (e.g., fluconazole) against mixed biofilms .

Metabolic and Synthetic Considerations: The hydroxymethyl group in the target compound may render it more hydrophilic than methyl- or ethyl-substituted analogs (e.g., 4-hydroxy-3-methyl), influencing its metabolic clearance or role as an endogenous metabolite . Synthetic routes for 2(5H)-furanones often involve glycoconjugation or Mannich reactions . The ethyl and hydroxymethyl groups in the target compound may require specialized protecting-group strategies during synthesis.

Resistance Development: 2(5H)-Furanones, such as those studied against Bacillus cereus, show low resistance development due to their non-specific mechanisms (e.g., membrane disruption) . The target compound’s substituents may similarly reduce the likelihood of resistance.

Q & A

Q. What are the established synthetic routes for 2(5H)-furanone derivatives, and how can they be adapted for synthesizing the 3-ethyl-4-(hydroxymethyl) analog?

  • Methodological Answer : The synthesis of 2(5H)-furanone derivatives typically involves cyclization reactions or oxidation of diols. For the 3-ethyl-4-(hydroxymethyl) substitution, a one-pot synthesis approach using α,β-unsaturated carbonyl precursors could be employed. For example, reacting ethyl-substituted dihydroxyfuran intermediates with hydroxymethylating agents (e.g., formaldehyde derivatives) under acidic catalysis may yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR (e.g., δ 4.2–4.5 ppm for hydroxymethyl protons) are critical steps . Alternative routes include Claisen-Schmidt condensations or enzymatic modifications for regioselective functionalization .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of 3-ethyl-4-(hydroxymethyl)-2(5H)-furanone?

  • Methodological Answer :
  • NMR : Key 1H^1H-NMR signals include the hydroxymethyl group (δ 3.8–4.2 ppm, triplet) and the ethyl substituent (δ 1.2–1.4 ppm, triplet for CH3_3; δ 2.4–2.6 ppm, quartet for CH2_2). The lactone carbonyl (C=O) appears at δ 170–175 ppm in 13C^{13}C-NMR.
  • IR : Stretching vibrations for the lactone carbonyl (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) confirm functional groups.
  • Validation : Compare experimental data with computational predictions (e.g., density functional theory for chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize the reaction yield of 3-ethyl-4-(hydroxymethyl)-2(5H)-furanone while minimizing side products?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while lower temperatures reduce undesired polymerization.
  • In-situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion. Post-reaction purification via recrystallization (e.g., ethanol/water) improves purity .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved for this compound?

  • Methodological Answer :
  • Benchmarking Computational Models : Use higher-level theories (e.g., DFT-B3LYP/6-311++G(d,p)) for NMR chemical shift calculations. Adjust solvent parameters (e.g., PCM for DMSO) to match experimental conditions.
  • Isotopic Labeling : Introduce 13C^{13}C- or 2H^2H-labels to isolate specific signal contributions in complex spectra.
  • Collaborative Data Sharing : Cross-reference with databases (e.g., NIST Chemistry WebBook) to validate atypical peaks .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against bacterial biofilms?

  • Methodological Answer :
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass in Pseudomonas aeruginosa or Staphylococcus aureus cultures. Test sub-MIC concentrations to assess non-bactericidal effects.
  • Metabolic Activity : Employ resazurin assays to measure biofilm viability post-treatment.
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) to identify genes (e.g., lasI, rhlR) modulated by the compound, linking structure to quorum-sensing disruption .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the hydroxymethyl group in bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents like acetyl, methyl, or halogens at the 4-position.
  • Comparative Assays : Test analogs in antimicrobial (e.g., MIC assays) or anti-inflammatory (e.g., COX-2 inhibition) models.
  • Computational Docking : Map the hydroxymethyl group’s interactions with target proteins (e.g., P. aeruginosa LasR) using molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.